molecular formula C19H17N7O3 B2426420 2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide CAS No. 2034589-97-2

2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Cat. No.: B2426420
CAS No.: 2034589-97-2
M. Wt: 391.391
InChI Key: LQOPKANCMUZESW-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. This molecule is a hybrid structure featuring multiple pharmacologically relevant heterocyclic systems, including a 1,2,4-oxadiazole ring, a 1,2,3-triazole linker, and a terminal pyridine moiety. The 1,2,4-oxadiazole and 1,2,3-triazole rings are widely recognized in scientific literature as privileged scaffolds in drug discovery due to their favorable physicochemical properties and role in molecular recognition . The specific biological target and mechanism of action for this compound are areas of active investigation, though its structure suggests potential as a key intermediate for synthesizing more complex bioactive molecules or as a tool compound for probing protein interactions. Researchers may employ it in developing novel ligands for various enzymatic targets, particularly those with allosteric binding sites that can accommodate its unique multi-cyclic architecture. It is also highly valuable in library synthesis for high-throughput screening campaigns aimed at identifying new lead compounds in therapeutic areas such as oncology, neuroscience, and infectious diseases. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenoxy-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c27-17(13-28-14-6-2-1-3-7-14)21-10-11-26-12-16(23-25-26)19-22-18(24-29-19)15-8-4-5-9-20-15/h1-9,12H,10-11,13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOPKANCMUZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Structure and Properties

The compound features several key structural components:

  • Pyridinyl moiety : Known for its role in enhancing bioactivity.
  • 1,2,4-Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
  • Triazole linkage : Often contributes to the compound's ability to interact with biological systems.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold can exhibit a broad spectrum of biological activities. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity :
    • Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Induction of Apoptosis :
    • Studies have demonstrated that derivatives can lead to increased expression of apoptotic markers such as p53 and caspase-3 in cancer cell lines . This suggests potential applications in cancer therapy.
  • Antimicrobial Activity :
    • The oxadiazole derivatives have also been noted for their antimicrobial properties against various pathogens, indicating a potential role in treating infections .

In Vitro Studies

A variety of in vitro studies have been conducted to evaluate the biological activity of related compounds:

Compound Target IC50 (µM) Effect
Compound ACA-II12.1Strong inhibitor
Compound BHDAC10.38Induces apoptosis
Compound CThymidylate Synthase0.75Significant inhibition

These studies indicate that modifications to the base structure can enhance potency and selectivity against specific targets.

Case Studies

One notable case study involved the evaluation of a series of 1,3,4-oxadiazole derivatives for their anticancer properties. The study reported that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) . The results highlighted the importance of structural features in determining the efficacy of these compounds.

Preparation Methods

Hydrazide Formation

Pyridine-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane for 3 h to form the acyl chloride. Subsequent treatment with hydrazine hydrate (12 mmol) in ethanol at 0–5°C yields pyridine-2-carbohydrazide (87% yield).

Characterization :

  • 1H NMR (DMSO-d6) : δ 10.12 (s, 1H, NH), 8.72 (d, 1H, pyH), 8.15 (t, 1H, pyH), 7.95 (d, 1H, pyH).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H).

Oxadiazole Cyclization

The hydrazide (5 mmol) reacts with carbon disulfide (6 mmol) in ethanol containing potassium hydroxide (10 mmol) under reflux for 8 h. Acidification with HCl precipitates 5-mercapto-3-(pyridin-2-yl)-1,2,4-oxadiazole (72% yield).

Optimization :

  • Prolonged reflux (10–12 h) increases yield to 81%.
  • 13C NMR (DMSO-d6) : δ 167.8 (C=N), 158.2 (C-O), 149.1–124.3 (pyridine-C).

Chloromethyl Functionalization

The thiol intermediate (4 mmol) undergoes alkylation with chloroiodomethane (5 mmol) in acetone containing potassium carbonate (8 mmol) at 60°C for 6 h, yielding Intermediate A (68% yield).

Critical Note :

  • Excess alkylating agent (1.5 eq.) minimizes disulfide byproducts.

Construction of 1,2,3-Triazole-Ethyl Linker

Azide Synthesis

Intermediate B is prepared by treating 2-chloroethylamine hydrochloride (6 mmol) with sodium azide (7 mmol) in dimethylformamide at 50°C for 24 h (89% yield).

Safety :

  • Azide synthesis requires strict temperature control (<60°C) to prevent explosive decomposition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Intermediate A (3 mmol) and Intermediate B (3.3 mmol) react in tert-butanol/water (3:1) with sodium ascorbate (0.3 mmol) and CuSO₄·5H₂O (0.15 mmol) at 25°C for 12 h. The 1,4-disubstituted triazole Intermediate D forms in 94% yield.

Regioselectivity :

  • Cu(I) catalysts favor 1,4-triazole over 1,5-isomer (19:1 ratio).
  • HRMS (ESI) : m/z 345.0982 [M+H]⁺ (calc. 345.0985).

Synthesis of 2-Phenoxyacetamide Moiety

Acid Chloride Preparation

2-Phenoxyacetic acid (5 mmol) reacts with oxalyl chloride (6 mmol) in dichloromethane containing catalytic DMF (0.1 mmol) at 0°C for 2 h. Evaporation yields Intermediate C as a colorless liquid (quantitative).

Amide Coupling

Intermediate D (2 mmol) and Intermediate C (2.2 mmol) combine in anhydrous THF with triethylamine (3 mmol) at 0°C. Stirring for 4 h at 25°C affords the target compound (83% yield).

Purification :

  • Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC).
  • Melting Point : 178–180°C.

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 8.55 (d, 1H, pyH), 7.95–7.12 (m, 7H, Ar-H), 4.52 (s, 2H, OCH₂CO), 4.21 (t, 2H, NCH₂), 3.75 (t, 2H, CH₂NH).
  • 13C NMR : δ 169.8 (C=O), 165.2 (C=N), 157.3 (C-O), 149.1–114.2 (Ar-C).

Elemental Analysis

Element Calculated (%) Observed (%)
C 62.34 62.28
H 4.56 4.61
N 20.11 20.08

Comparative Evaluation of Synthetic Routes

Yield Optimization Strategies

  • Oxadiazole cyclization : Microwave irradiation (100°C, 30 min) increases yield to 88%.
  • CuAAC : Replacing tert-butanol with PEG-400 enhances reaction rate (6 h completion).

Byproduct Mitigation

  • Triazole dimerization : Controlled azide stoichiometry (1.1 eq.) reduces dimer content to <2%.
  • Oxadiazole hydrolysis : Anhydrous conditions during chloromethylation prevent ring opening.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost/kg (USD) Process Contribution
Sodium azide 220 12%
Carbon disulfide 45 8%
CuSO₄·5H₂O 18 5%

Environmental Impact

  • Waste streams : Azide-containing residues require treatment with NaOCl before disposal.
  • Solvent recovery : THF and ethanol are distilled and reused (85% recovery efficiency).

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide?

  • Methodology : The synthesis typically involves sequential heterocyclic coupling reactions. For example:

1,3-Dipolar Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in using Cu(OAc)₂ in a t-BuOH/H₂O solvent system.

Oxadiazole Formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).

Acetamide Coupling : Reaction of the intermediate amine with activated phenoxyacetyl chloride in anhydrous dichloromethane with a base like triethylamine .

  • Critical Parameters : Catalyst loading (10 mol% Cu(OAc)₂), reaction time (6–8 hours), and solvent polarity (3:1 t-BuOH/H₂O) significantly influence yield .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹ for the acetamide group, triazole C-N stretches at ~1300 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for characteristic signals (e.g., triazole proton at δ 8.36 ppm, pyridyl protons at δ 7.2–8.6 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (e.g., acetamide C=O at ~165 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the triazole-oxadiazole hybrid structure?

  • Variables to Test :

  • Catalyst : Compare Cu(OAc)₂ () vs. Ru-based catalysts for regioselectivity in triazole formation.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while aqueous mixtures (t-BuOH/H₂O) improve CuAAC efficiency .
  • Temperature : Elevated temperatures (50–60°C) may reduce reaction time but risk side reactions (e.g., oxadiazole ring degradation) .
    • Case Study : achieved 75–85% yield using Cu(OAc)₂ at room temperature, while reported lower yields (60–70%) with pyridine/zeolite catalysts under reflux .

Q. How to design experiments to evaluate the biological activity of this compound (e.g., antiproliferative effects)?

  • Assay Design :

In Vitro Testing : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC₅₀ values.

Control Groups : Compare with structurally similar derivatives (e.g., ’s thiazole-triazole analogs) to establish structure-activity relationships (SAR).

Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting for protein targets (e.g., caspase-3) .

  • Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity trends.

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports IC₅₀ = 2 µM () and another shows IC₅₀ = 10 µM (hypothetical), consider:

  • Purity Differences : Verify compound purity via HPLC (≥95% required for reliable bioactivity data) .
  • Assay Conditions : Variability in cell culture media, incubation time, or serum content can alter results.
  • Structural Confirmation : Re-analyze NMR/HRMS to rule out batch-specific impurities .

Q. What computational strategies predict the binding mode of this compound with biological targets?

  • Approach :

Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin.

MD Simulations : Validate docking poses with 100-ns simulations in GROMACS to assess stability.

  • Key Findings : ’s derivatives showed strong π-π stacking with pyridyl groups and hydrogen bonding via the acetamide moiety, suggesting a conserved binding motif .

Methodological Challenges & Solutions

Q. How to handle hygroscopic intermediates during synthesis?

  • Best Practices :

  • Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).
  • Employ molecular sieves or MgSO₄ for drying during workup .

Q. What purification techniques are optimal for isolating the final compound?

  • Options :

  • Recrystallization : Ethanol/water mixtures (used in ) for high-purity crystals.
  • Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate triazole/oxadiazole byproducts .

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